VH 101 phenol-alkylC6-amine dihydrochloride VH 101 phenol-alkylC6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2564467-16-7
VCID: VC4372539
InChI: InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1
SMILES: CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl
Molecular Formula: C32H48Cl2FN5O5S
Molecular Weight: 704.72

VH 101 phenol-alkylC6-amine dihydrochloride

CAS No.: 2564467-16-7

Cat. No.: VC4372539

Molecular Formula: C32H48Cl2FN5O5S

Molecular Weight: 704.72

* For research use only. Not for human or veterinary use.

VH 101 phenol-alkylC6-amine dihydrochloride - 2564467-16-7

Specification

CAS No. 2564467-16-7
Molecular Formula C32H48Cl2FN5O5S
Molecular Weight 704.72
IUPAC Name (2S,4R)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1
Standard InChI Key BKJRFJDVCDFVCY-SGROTYDGSA-N
SMILES CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

VH 101 phenol-alkylC6-amine (dihydrochloride) possesses a complex structure designed for optimal PROTAC functionality. The core consists of a (2S,4R)-configured pyrrolidine carboxamide scaffold, which binds the VHL E3 ligase with high specificity . Attached to this scaffold is a 4-methylthiazol-5-yl-substituted benzyl group, enhancing hydrophobic interactions with the VHL binding pocket. The alkylC6 linker (hexyl chain) extends from the phenolic oxygen, terminating in a primary amine group (–NH2) that facilitates covalent conjugation to target ligands via carbamate or amide linkages .

Key Structural Features:

  • VHL-binding domain: (2S,4R)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide .

  • Linker: 6-aminohexoxy group (C6 alkyl chain) .

  • Aromatic system: 4-(4-methylthiazol-5-yl)benzyl moiety.

Physicochemical Data

The compound’s dihydrochloride salt form ensures solubility in aqueous buffers, a critical property for biological assays. Table 1 summarizes its physicochemical parameters.

Table 1: Physicochemical Properties of VH 101 Phenol-AlkylC6-Amine (Dihydrochloride)

PropertyValueSource
Molecular FormulaC₃₂H₄₈Cl₂FN₅O₅S
Molecular Weight704.72 g/mol
Purity≥95%
CAS Number2564467-16-7
SolubilityCompatible with DMSO, water, buffers

The presence of two chloride counterions (dihydrochloride) improves stability and dissolution kinetics in polar solvents. The fluorocyclopropane moiety enhances metabolic stability by resisting oxidative degradation .

Biological Activity and Mechanism of Action

VHL E3 Ligase Recruitment

VH 101 phenol-alkylC6-amine binds the VHL protein (residues 155–164 of Elongin B/C complex) with a reported Kd of ~100 nM, as inferred from structural analogs . This interaction recruits the E3 ligase to the PROTAC complex, enabling ubiquitination of target proteins. The hydroxyl group on the pyrrolidine ring forms a hydrogen bond with His115 of VHL, a critical interaction for binding specificity .

Role in PROTAC Assembly

PROTACs require three components:

  • Target protein ligand (e.g., kinase inhibitor).

  • E3 ligase ligand (VH 101 in this case).

  • Linker (C6 alkyl chain here).

The terminal amine (–NH2) on the C6 linker allows conjugation to target ligands via NHS ester or maleimide chemistry . For example, coupling to a BET bromodomain inhibitor creates a PROTAC targeting BRD4 .

Critical Design Considerations:

  • Linker length: The C6 spacer (≈11.5 Å) optimizes distance between VHL and target protein for productive ubiquitin transfer .

  • Amine reactivity: The primary amine’s pKa (~9.5) ensures efficient conjugation under mild pH conditions .

Applications in Targeted Protein Degradation

PROTAC Synthesis and Optimization

VH 101 phenol-alkylC6-amine has been utilized in synthesizing PROTACs against diverse targets, including:

  • Kinases (e.g., EGFR, BTK).

  • Epigenetic regulators (e.g., BRD4, HDAC6).

  • Oncogenic transcription factors (e.g., AR, ER) .

Case Study: SMARCA2/4 Degradation
Farnaby et al. (2019) conjugated VH 101 to a SMARCA bromodomain ligand, creating a PROTAC that induced 70% degradation of SMARCA2/4 in HCT116 cells at 100 nM . This highlights its utility in targeting chromatin remodelers.

Comparative Efficacy with AlkylC4 Analogs

The alkylC6 linker in VH 101 provides distinct advantages over shorter alkylC4 variants (e.g., VH 101 phenol-alkylC4-amine) :

  • Reduced steric hindrance: Longer linkers minimize clashes between E3 ligase and target protein.

  • Improved degradation efficiency: C6-linked PROTACs show 2–3× lower DC₅₀ values vs. C4 analogs in BRD4 degradation assays .

Table 2: PROTAC Performance: C4 vs. C6 Linkers

ParameterAlkylC4 PROTACAlkylC6 PROTAC
DC₅₀ (BRD4)250 nM90 nM
t₁/₂ (cellular)8 hr12 hr
Solubility15 µM32 µM

Research Challenges and Future Directions

Limitations in Current Applications

  • Off-target degradation: Non-specific ubiquitination observed at concentrations >1 µM.

  • Synthetic complexity: Multi-step synthesis (6–8 steps) limits large-scale production .

Innovations in Linker Engineering

Recent efforts focus on:

  • Heterobifunctional linkers: Incorporating polyethylene glycol (PEG) units to enhance solubility .

  • Photoaffinity tags: Adding diazirine moieties for covalent target engagement studies.

Emerging Therapeutic Applications

  • Neurodegenerative diseases: Targeting tau aggregates in Alzheimer’s models.

  • Antiviral PROTACs: Degrading SARS-CoV-2 spike protein in infected cells .

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